N-{[5-(phenylsulfanyl)furan-2-yl]methyl}tetrahydrothiophen-3-amine 1,1-dioxide
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Overview
Description
3-({[5-(PHENYLSULFANYL)FURAN-2-YL]METHYL}AMINO)-1??-THIOLANE-1,1-DIONE is a complex organic compound that features a furan ring substituted with a phenylsulfanyl group and an amino-thiolane-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[5-(PHENYLSULFANYL)FURAN-2-YL]METHYL}AMINO)-1??-THIOLANE-1,1-DIONE typically involves multi-step organic reactionsThe amino-thiolane-dione moiety is then attached via a series of condensation and cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-({[5-(PHENYLSULFANYL)FURAN-2-YL]METHYL}AMINO)-1??-THIOLANE-1,1-DIONE undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiolane-dione moiety.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the furan ring can introduce various functional groups .
Scientific Research Applications
3-({[5-(PHENYLSULFANYL)FURAN-2-YL]METHYL}AMINO)-1??-THIOLANE-1,1-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-({[5-(PHENYLSULFANYL)FURAN-2-YL]METHYL}AMINO)-1??-THIOLANE-1,1-DIONE involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The furan ring and thiolane-dione moiety may also contribute to its biological activity by binding to specific receptors or interfering with metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(Phenylsulfanyl)furan-2-carboxylic acid
- 2-(Phenylsulfanyl)furan-3-carboxamide
- 4-(Phenylsulfanyl)furan-2-yl)methanol
Uniqueness
3-({[5-(PHENYLSULFANYL)FURAN-2-YL]METHYL}AMINO)-1??-THIOLANE-1,1-DIONE is unique due to its combination of a phenylsulfanyl-substituted furan ring with an amino-thiolane-dione moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H17NO3S2 |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
1,1-dioxo-N-[(5-phenylsulfanylfuran-2-yl)methyl]thiolan-3-amine |
InChI |
InChI=1S/C15H17NO3S2/c17-21(18)9-8-12(11-21)16-10-13-6-7-15(19-13)20-14-4-2-1-3-5-14/h1-7,12,16H,8-11H2 |
InChI Key |
XJPQNKFBICGMAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NCC2=CC=C(O2)SC3=CC=CC=C3 |
Origin of Product |
United States |
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